molecular formula C13H20NO3P B11097565 Phosphinic acid, (4-morpholylmethyl)phenyl-, ethyl ester

Phosphinic acid, (4-morpholylmethyl)phenyl-, ethyl ester

Cat. No.: B11097565
M. Wt: 269.28 g/mol
InChI Key: VCWYJVPGILPCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl morpholinomethyl(phenyl)phosphinate: is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphinate group bonded to a phenyl ring, an ethyl group, and a morpholinomethyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl morpholinomethyl(phenyl)phosphinate typically involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction yields the desired phosphinate ester. Another method involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene .

Industrial Production Methods: Industrial production of ethyl morpholinomethyl(phenyl)phosphinate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl morpholinomethyl(phenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl morpholinomethyl(phenyl)phosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl morpholinomethyl(phenyl)phosphinate involves its interaction with specific molecular targets and pathways. The phosphinate group can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • Ethyl phenylphosphinate
  • Diethyl phosphite
  • Phenylphosphinic acid

Comparison: Ethyl morpholinomethyl(phenyl)phosphinate is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. Compared to ethyl phenylphosphinate, it has enhanced solubility and reactivity. Diethyl phosphite and phenylphosphinic acid, while similar in structure, lack the morpholinomethyl moiety, resulting in different reactivity and applications .

Properties

Molecular Formula

C13H20NO3P

Molecular Weight

269.28 g/mol

IUPAC Name

4-[[ethoxy(phenyl)phosphoryl]methyl]morpholine

InChI

InChI=1S/C13H20NO3P/c1-2-17-18(15,13-6-4-3-5-7-13)12-14-8-10-16-11-9-14/h3-7H,2,8-12H2,1H3

InChI Key

VCWYJVPGILPCQT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1CCOCC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.